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Introduction
BAY-549, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor

of Rho-associated protein kinase (ROCK).[1] The ROCK signaling pathway is a critical

regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion,

motility, and gene expression. Its role in the pathophysiology of cardiovascular diseases,

particularly hypertension, has made it a significant target for therapeutic intervention. This

technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological

effects of BAY-549, detailing its mechanism of action, potency, selectivity, and preclinical

efficacy. The information presented herein is compiled from key studies to support further

research and development efforts in this area.

Mechanism of Action
BAY-549 exerts its effects by inhibiting the kinase activity of both ROCK1 and ROCK2

isoforms. This inhibition is competitive with respect to ATP, indicating that BAY-549 binds to the

ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream

ROCK substrates. The primary downstream targets of ROCK involved in smooth muscle

contraction include Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC).

By inhibiting ROCK, BAY-549 prevents the phosphorylation and subsequent inhibition of MLCP.

This leads to increased MLCP activity, resulting in the dephosphorylation of MLC and

ultimately, smooth muscle relaxation and vasodilation.
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Caption: Rho/ROCK Signaling Pathway and Inhibition by BAY-549.

Quantitative Data
In Vitro Potency and Selectivity

Target Species IC50 (nM) Assay Type

ROCK1 Human 0.6
Cell-free enzyme

assay

ROCK2 Human 1.1
Cell-free enzyme

assay

ROCK2 Murine 2.4
Cell-free enzyme

assay

ROCK2 Rat 0.8
Cell-free enzyme

assay

TRK - 252 Kinase assay

FLT3 - 303 Kinase assay

MLCK - 7,400 Kinase assay

ZIP-kinase - 4,100 Kinase assay

Data compiled from Selleck Chemicals and MedchemExpress product datasheets.

In Vitro Functional Activity
Assay Tissue Agonist IC50 (nM)

Vasorelaxation
Rabbit Saphenous

Artery
Phenylephrine 65

Data from Selleck Chemicals product datasheet.

In Vivo Efficacy: Blood Pressure Reduction
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Animal Model Administration Dose (mg/kg)
Change in Max.
Blood Pressure
(mmHg)

Anesthetized

Normotensive Rats
Intravenous 0.03 -8

0.1 -18

0.3 -35

Conscious

Spontaneously

Hypertensive Rats

Oral 1
Dose-dependent

decrease

3
Dose-dependent

decrease

10
Dose-dependent

decrease

Anesthetized Dogs Intravenous 0.1
Dose-related

decrease in MAP

0.3
Dose-related

decrease in MAP

Data from Selleck Chemicals and MedchemExpress product datasheets.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY-549 against

ROCK1 and ROCK2.

Materials:

Recombinant human ROCK1 and ROCK2 enzymes

ATP
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Peptide substrate (e.g., Myelin Basic Protein)

BAY-549

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

ADP-Glo™ Kinase Assay kit (Promega)

Microplate reader

Procedure:

Prepare serial dilutions of BAY-549 in DMSO.

In a 10 µL final reaction volume, add the ROCK enzyme, peptide substrate, and BAY-549 at

various concentrations to the assay buffer.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time

(e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Vasorelaxation Assay in Rabbit Saphenous Artery
Objective: To assess the functional inhibitory effect of BAY-549 on agonist-induced

vasoconstriction.

Materials:

Male rabbits

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2,

NaHCO3 25, glucose 11.1)
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Phenylephrine

BAY-549

Organ bath system with isometric force transducers

Procedure:

Isolate the saphenous artery from a male rabbit and cut it into rings of 2-3 mm in length.

Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at

37°C and gassed with 95% O2 / 5% CO2.

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

Once the contraction is stable, add BAY-549 cumulatively in increasing concentrations.

Record the relaxation response at each concentration.

Calculate the IC50 value, which is the concentration of BAY-549 that produces 50%

relaxation of the pre-contracted tone.

In Vivo Blood Pressure Measurement in Anesthetized
Normotensive Rats
Objective: To evaluate the acute blood pressure-lowering effect of intravenously administered

BAY-549.

Materials:

Male Wistar rats (300-350 g)

Thiopental (anesthetic)

BAY-549
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Vehicle (e.g., Transcutol/Cremophor EL/physiological saline in a 19/10/80 v/v/v ratio)

Catheters for arterial and venous cannulation

Blood pressure transducer and data acquisition system

Procedure:

Anesthetize male Wistar rats with thiopental (100 mg/kg, i.p.).

Perform a tracheotomy to ensure a clear airway.

Insert catheters into the femoral artery for blood pressure measurement and into the femoral

vein for drug administration.

Ventilate the animals with room air and maintain body temperature.

After a stabilization period, administer BAY-549 intravenously at doses of 0.03, 0.1, and 0.3

mg/kg.

Administer the vehicle to a control group. The volume of administration is 1 mL/kg.

Continuously record blood pressure and heart rate.

Analyze the data to determine the dose-dependent effect of BAY-549 on blood pressure.

Experimental Workflow: In Vivo Blood Pressure
Measurement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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